molecular formula C16H16N2O2S3 B11708328 3-Allyl-5-(3-ethyl-5-methoxy-3H-benzothiazol-2-ylidene)-2-thioxo-thiazolidin-4-one

3-Allyl-5-(3-ethyl-5-methoxy-3H-benzothiazol-2-ylidene)-2-thioxo-thiazolidin-4-one

Cat. No.: B11708328
M. Wt: 364.5 g/mol
InChI Key: WTKDJWOFDYOJFK-SQFISAMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2Z)-3-ETHYL-5-METHOXY-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of sulfur and nitrogen atoms within their ring structures. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-[(2Z)-3-ETHYL-5-METHOXY-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves multiple steps, typically starting with the preparation of the benzothiazole and thiazolidinone moieties. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve the use of flow microreactors to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

5-[(2Z)-3-ETHYL-5-METHOXY-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and anticancer agent. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation. Additionally, it has industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-[(2Z)-3-ETHYL-5-METHOXY-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby reducing the production of reactive oxygen species and protecting cells from damage .

Comparison with Similar Compounds

Similar compounds to 5-[(2Z)-3-ETHYL-5-METHOXY-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE include other benzothiazole and thiazolidinone derivatives. These compounds share similar structural features and chemical properties but may differ in their specific biological activities and applications. For example, 2-aminobenzothiazole and its derivatives are known for their antimicrobial and anticancer properties, while thiazolidinone derivatives are studied for their anti-inflammatory and antidiabetic effects .

Properties

Molecular Formula

C16H16N2O2S3

Molecular Weight

364.5 g/mol

IUPAC Name

(5Z)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H16N2O2S3/c1-4-8-18-14(19)13(23-16(18)21)15-17(5-2)11-9-10(20-3)6-7-12(11)22-15/h4,6-7,9H,1,5,8H2,2-3H3/b15-13-

InChI Key

WTKDJWOFDYOJFK-SQFISAMPSA-N

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N(C(=S)S3)CC=C

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=S)S3)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.